molecular formula C9H11NO4 B8428014 4-Ethyl-2-methoxy-6-nitrophenol

4-Ethyl-2-methoxy-6-nitrophenol

Cat. No.: B8428014
M. Wt: 197.19 g/mol
InChI Key: LQVDDIJGYUUSDS-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-6-nitrophenol is a nitrophenol derivative characterized by a phenol ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 6, and an ethyl group (-CH₂CH₃) at position 4. This compound’s structural features influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

4-ethyl-2-methoxy-6-nitrophenol

InChI

InChI=1S/C9H11NO4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h4-5,11H,3H2,1-2H3

InChI Key

LQVDDIJGYUUSDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key Analogs :

  • 5-Methoxy-2-nitrophenol: Methoxy at position 5, nitro at position 2. The nitro group’s position alters acidity and electronic effects compared to 4-Ethyl-2-methoxy-6-nitrophenol. Nitro groups are meta-directing, whereas methoxy groups are ortho/para-directing, influencing subsequent reactivity .
  • 2-Nitroanisole (2-methoxy-nitrobenzene) : Nitro at position 1 (relative to methoxy at position 2). Lacks the ethyl group, reducing steric hindrance and hydrophobicity .
  • 4-Nitroanisole : Nitro at position 4 (para to methoxy). The para-substitution creates distinct resonance effects compared to ortho-substituted analogs .

Electronic Effects :

  • Methoxy at position 2 (ortho to nitro) may sterically hinder nitro-group reactivity compared to para-substituted analogs .

Physical and Chemical Properties

Solubility and Melting Points :

  • 4-Nitroanisole sodium salt dihydrate (CAS 824-78-2) has a melting point >300°C, reflecting ionic character and hydrogen bonding . The target compound’s ethyl group may lower melting points due to increased hydrophobicity.
  • 5-Methoxy-2-nitrophenol likely exhibits moderate solubility in polar solvents, similar to nitrophenols, but the ethyl group in the target compound may reduce aqueous solubility .

Acidity :

  • Nitrophenols are generally more acidic than phenol due to nitro’s electron-withdrawing effects. In this compound, the methoxy group (electron-donating) at position 2 may slightly counteract the nitro group’s acid-strengthening effect, resulting in a pKa intermediate between nitrophenol and methoxyphenol .

Reactivity

Nitro Group Reduction :

  • Nitro groups in analogs like 2-(2,4-Dichloro-6-nitrophenyl)ethanol (Example 15, EP 4121415B1) are reduced to amines using SnCl₂. The target compound’s nitro group may undergo similar reductions, but steric effects from the ethyl and methoxy groups could slow reaction rates .

Substitution Reactions :

  • Methoxy groups in nitroanisoles participate in electrophilic substitution. In this compound, the ethyl group may direct further substitutions to positions 3 or 5 due to steric and electronic effects .

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